4-(Dichloromethyl)benzoyl chloride
Overview
Description
4-(Dichloromethyl)benzoyl chloride is an organic compound with the molecular formula C_8H_4Cl_2OCl. It is a derivative of benzene where a dichloromethyl group (-CHCl_2) is attached to the benzene ring, and a carbonyl chloride (COCl) group is attached to the benzene ring at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
From 4-(Dichloromethyl)benzoic Acid: The compound can be synthesized by treating 4-(dichloromethyl)benzoic acid with thionyl chloride (SOCl_2) under reflux conditions. The reaction proceeds as follows: \[ C_8H_6Cl_2O_2 + SOCl_2 \rightarrow C_8H_4Cl_2OCl + SO_2 + HCl \]
From 4-(Dichloromethyl)benzene: Another method involves the chlorination of 4-(dichloromethyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl_3). The reaction is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the chlorination of benzene derivatives. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Carboxylic Acids: From oxidation reactions.
Alcohols or Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Dichloromethyl)benzoyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it serves as a building block for complex molecules. In biology, it is used to study enzyme mechanisms and metabolic pathways. In medicine, it is a precursor for the synthesis of various drugs. In industry, it is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(dichloromethyl)benzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups such as hydroxyl, amino, and carboxyl groups.
Comparison with Similar Compounds
Benzoyl Chloride (C_6H_5COCl)
2,4-Dichlorobenzoyl Chloride (C_6H_3Cl_2COCl)
3,4-Dichlorobenzoyl Chloride (C_6H_3Cl_2COCl)
2,6-Dichlorobenzoyl Chloride (C_6H_3Cl_2COCl)
Properties
IUPAC Name |
4-(dichloromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAMWGWVEFRVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455446 | |
Record name | 4-(Dichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36747-64-5 | |
Record name | 4-(Dichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dichloromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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